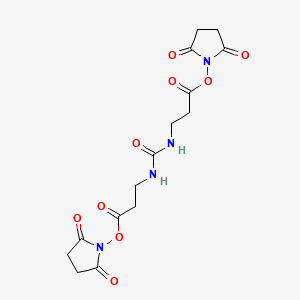

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate

Beschreibung

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate is a heterobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups and a central carbonyl-bridged bis(azanediyl) core . The NHS esters react with primary amines in proteins, enabling covalent conjugation between biomolecules, while the sulfoxide-containing backbone allows acid cleavage, facilitating mass spectrometry (MS)-based analysis of protein-protein interactions . Its molecular formula is C24H33N5O12S2, and it is characterized by high purity (≥95%) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . This compound is pivotal in structural proteomics due to its reversible crosslinking properties and compatibility with MS workflows.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEPPJWZENCLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate typically involves the reaction of N-hydroxysuccinimide (NHS) with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale activation of polyethylene glycol (PEG) using NHS and coupling agents. The activated PEG is then reacted with disulfide-containing compounds in large reactors to produce the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate undergoes various chemical reactions, including:

Substitution Reactions: The NHS ester groups can react with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bonds in the compound can be reduced to thiols under mild reducing conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in organic solvents like DMF or DCM at room temperature.

Reduction Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.

Major Products:

Substitution Reactions: The major products are amide-linked conjugates.

Reduction Reactions: The major products are thiol-containing derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a crosslinker to study molecular interactions. It helps in the formation of stable linkages between different molecules, facilitating the study of complex chemical systems .

Biology: In biological research, Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate is used to study protein-protein interactions. It is particularly useful in mass spectrometry-based proteomics to identify and quantify protein complexes .

Medicine: In medicine, this compound is used in drug delivery systems. It helps in the targeted delivery of therapeutic agents by forming stable linkages with drug molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It helps in the functionalization of nanoparticles and other materials for various applications .

Wirkmechanismus

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form these bonds, which are stable under physiological conditions. The disulfide bonds in the compound can be cleaved under reducing conditions, allowing for controlled release of linked molecules.

Vergleich Mit ähnlichen Verbindungen

Sodium 8,8’-((4,4’-carbonylbis(azanediyl))bis(benzoyl))bis(naphthalene-1,3,6-trisulfonate) (Compound 15)

- Structure : Contains a carbonylbis(azanediyl) core linked to naphthalene trisulfonate groups.

- Synthesis : 73% yield via stepwise amidation and sulfonation .

- Stability : Stable in water and DMSO for >48 hours .

- Application : Designed for sulfonate-rich drug candidates targeting protein interactions .

- Comparison : Unlike the NHS ester crosslinker, this compound lacks cleavable bonds and focuses on solubility for therapeutic use .

Sodium 8,8’-((5,5’-carbonylbis(azanediyl))bis(thiophene))bis(naphthalene-1,3,6-trisulfonate) (Compound 21)

- Structure : Incorporates thiophene rings and sulfonate groups.

- Synthesis : 70% yield via thiophene-functionalized intermediates .

- Stability : Enhanced resistance to hydrolysis due to aromatic thiophene rings .

- Application : Explored in fluorescent probes for cellular imaging .

- Comparison : The thiophene moiety provides π-conjugation for optical applications, contrasting with the crosslinker’s focus on MS compatibility .

Antimicrobial Azanediyl Derivatives

3,3′-((4-Hydroxyphenyl)azanediyl)bis(N′-(naphthalen-1-ylmethylene)propanehydrazide) (Compound 35)

- Structure : Features azanediyl-linked hydrazide groups and a hydroxyphenyl core.

- Synthesis : Moderate yield (~65–70%) via Schiff base condensation .

- Stability : Susceptible to hydrolysis in acidic conditions due to hydrazide bonds .

- Application : Potent activity against multidrug-resistant Candida albicans .

- Comparison : Hydrazide groups enable antimicrobial action, whereas NHS esters prioritize bioconjugation .

Metal-Organic Frameworks (MOFs) with Azanediyl Linkers

[Cu5(L)2(H2O)5] (H4L = 5,5′-carbonylbis(azanediyl)diisophthalic acid)

- Structure : Rigid azanediyl-based ligand forming a microporous 3D network .

- Synthesis: Solvothermal method with Cu(II) nodes .

- Stability : Retains crystallinity after iodine adsorption/desorption cycles .

- Application : Reversible iodine capture (1.94 mmol·g⁻¹ capacity) .

- Comparison : The azanediyl group here enables coordination chemistry, unlike the crosslinker’s covalent reactivity .

Bioactive Carbonylbis(azanediyl) Compounds

7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid) (AMI-1)

- Structure : Naphthalene sulfonic acid derivatives with a central carbonylbis(azanediyl) group.

- Application : Inhibits protein arginine methyltransferases and scavenges superoxide radicals .

- Comparison : Sulfonic acid groups enhance water solubility for biological activity, contrasting with the crosslinker’s DMSO solubility .

Key Research Findings

- Synthetic Efficiency : NHS ester-based crosslinkers like this compound are synthesized with >70% yields, comparable to sulfonated analogues .

- Stability : Sulfonate-rich compounds exhibit superior aqueous stability, whereas NHS esters require anhydrous storage to prevent hydrolysis .

- Functional Diversity : The carbonylbis(azanediyl) motif is versatile, enabling applications ranging from crosslinking (proteomics) to iodine capture (MOFs) and antimicrobial activity .

Biologische Aktivität

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate , also known as a urea-based crosslinker, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H18N4O9

- Molar Mass : 398.32 g/mol

- CAS Number : 2185840-20-2

Structural Characteristics

The structure features two 2,5-dioxopyrrolidin moieties linked by a carbonyl group, which contributes to its reactivity and biological activity. The presence of the dipropionate groups enhances solubility and interaction with biological targets.

Anticonvulsant Properties

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For example:

- In a study evaluating various hybrid compounds, one derivative showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .

- Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides that demonstrated protective effects in seizure models, with compounds exhibiting ED50 values ranging from 42.83 mg/kg to 67.65 mg/kg .

The anticonvulsant effects are believed to be mediated through multiple mechanisms:

- Sodium/Calcium Current Inhibition : The compounds may inhibit central sodium and calcium currents.

- TRPV1 Receptor Antagonism : Some derivatives act as antagonists at the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception .

Antinociceptive Activity

The biological activity extends beyond anticonvulsant effects to include antinociceptive properties :

- Compounds derived from 2,5-dioxopyrrolidin-1-yl structures have shown efficacy in formalin-induced tonic pain models, indicating potential use in pain management therapies .

Case Study 1: Hybrid Compound Development

A focused study synthesized hybrid compounds incorporating known antiepileptic drug fragments. The resulting compounds demonstrated broad-spectrum activity across various preclinical seizure models:

| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | Safety Profile |

|---|---|---|---|

| Compound 4 | 67.65 | 42.83 | High |

| Compound 8 | 54.90 | 50.29 | Moderate |

| Compound 20 | N/A | 47.39 | High |

These findings highlight the potential for developing new therapeutic agents based on the structural framework of bis(2,5-dioxopyrrolidin-1-yl) derivatives .

Case Study 2: Pharmacokinetics and Toxicity

In vitro studies have assessed the pharmacokinetic profiles of these compounds, focusing on absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). Notably, one compound exhibited minimal metabolic changes when exposed to human liver microsomes and did not inhibit cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Q & A

Q. What is the primary role of this compound in peptide synthesis, and how does its reactivity compare to other active esters like DSC or NHS?

This compound acts as a homobifunctional crosslinker, enabling covalent conjugation between amine-containing molecules (e.g., proteins, peptides). Its bis-succinimidyl ester groups react selectively with primary amines under mild aqueous conditions (pH 7–9). Compared to N-hydroxysuccinimide (NHS) or N,N′-disuccinimidyl carbonate (DSC), its extended carbonylbis(azanediyl) spacer enhances solubility in polar solvents and reduces steric hindrance during conjugation. Reactivity can be quantified via hydrolysis kinetics using HPLC to monitor ester degradation .

Q. What experimental parameters (e.g., temperature, solvent selection) are critical for maintaining the compound’s stability during conjugation reactions?

Store the compound at 0–6°C in anhydrous acetonitrile or DMF to minimize hydrolysis. Reaction buffers should exclude nucleophiles (e.g., Tris, glycine) and maintain pH ≤ 8.5 to balance reactivity and stability. Monitor degradation using UV-Vis spectroscopy (absorption at 260–280 nm) or LC-MS to detect byproducts like 2,5-dioxopyrrolidine .

Q. How can researchers validate successful conjugation using this compound?

Confirm conjugation via:

- SDS-PAGE : Observe shifts in molecular weight due to crosslinking.

- MALDI-TOF MS : Detect mass changes in modified peptides/proteins.

- Fluorescence quenching assays : Track energy transfer if labeled moieties are used. Control experiments should include reactions without the compound to rule out nonspecific interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis while maximizing conjugation efficiency?

Use a factorial design of experiments (DoE) to test variables: pH (7.5–8.5), temperature (4–25°C), and molar excess of the compound (2–10×). Monitor reaction progress via RP-HPLC or fluorescence anisotropy. Statistical tools like ANOVA identify significant factors. For example, lower temperatures (4°C) reduce hydrolysis rates but may require longer incubation times (12–24 hrs) .

Q. What strategies resolve contradictions in reported coupling efficiencies under varying pH conditions?

Contradictions often arise from differences in target amine accessibility (e.g., surface lysines vs. buried residues). Conduct systematic studies using model peptides with defined amine positions. Pair kinetic data with molecular dynamics simulations to predict steric effects. Validate with X-ray crystallography or cryo-EM if structural data are available .

Q. How does the compound’s spacer length influence crosslinking specificity in heterogeneous biological systems?

The 3,3'-(carbonylbis(azanediyl)) spacer (~10–12 Å) enables interactions between proximal amines in folded proteins. Compare with shorter/longer spacers using Förster resonance energy transfer (FRET) or small-angle X-ray scattering (SAXS) to assess distance-dependent efficiency. For complex systems (e.g., cell membranes), use single-molecule localization microscopy to map crosslinking patterns .

Q. What computational modeling approaches predict the compound’s reactivity with nucleophilic residues?

Density functional theory (DFT) calculates activation energies for amine-adduct formation. Molecular docking screens potential binding sites in target proteins. Machine learning models trained on kinetic datasets (e.g., hydrolysis rates, solvent effects) can predict optimal reaction conditions .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, use orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and meta-analyses of published datasets to identify confounding variables (e.g., buffer composition, protein glycosylation) .

- Experimental Design : For reproducibility, adopt split-plot designs to test multiple variables (e.g., pH, temperature) across biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.